molecular formula C12H6Br2O2 B3190975 2,3-Dibromodibenzo-P-dioxin CAS No. 50585-37-0

2,3-Dibromodibenzo-P-dioxin

Cat. No.: B3190975
CAS No.: 50585-37-0
M. Wt: 341.98 g/mol
InChI Key: OBHJJRTXDMGYAE-UHFFFAOYSA-N
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Description

2,3-Dibromodibenzo-P-dioxin is a chemical substance . It belongs to a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins .


Synthesis Analysis

The synthesis of dibenzo-p-dioxins, including this compound, is a topic of ongoing research . Dioxins and furans are formed during various industrial processes such as combustion, paper bleaching, and herbicide manufacturing .


Molecular Structure Analysis

The molecular structure of dibenzo-p-dioxins has been studied using density functional theory . These studies provide meaningful information for dioxins and dioxins-adsorbents systems .


Chemical Reactions Analysis

The degradation reactions of dibenzo-p-dioxins with H and Cl atoms have been investigated . The reactions are complex and involve multiple pathways and steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo-p-dioxins are crucial for understanding their environmental behavior . These properties include water solubility, vapor pressure, octanol/water partition coefficient, organic carbon partition coefficient, and photochemical quantum yield .

Mechanism of Action

The mechanism of action of dioxins, including 2,3-Dibromodibenzo-P-dioxin, involves an intracellular protein (the AhR), which functions as a ligand-dependent transcription factor in partnership with a second protein (Arnt) .

Future Directions

Future research on 2,3-Dibromodibenzo-P-dioxin could focus on its biodegradation . The study of bacterial communities during the biodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (a related compound) has shown promising results .

Properties

IUPAC Name

2,3-dibromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHJJRTXDMGYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872028
Record name 2,3-Dibromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-37-0
Record name Dibenzo(b,e)(1,4)dioxin, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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